molecular formula C13H14N4O5S2 B2795401 Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 952986-59-3

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2795401
CAS No.: 952986-59-3
M. Wt: 370.4
InChI Key: IKSDZRFWLJIKMF-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions such as temperature, pressure, and pH is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its combination of a thiazole ring with a sulfamoylphenyl group and a carbamate moiety. This structure imparts a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S2/c1-22-13(19)17-12-16-9(7-23-12)6-11(18)15-8-2-4-10(5-3-8)24(14,20)21/h2-5,7H,6H2,1H3,(H,15,18)(H2,14,20,21)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSDZRFWLJIKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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